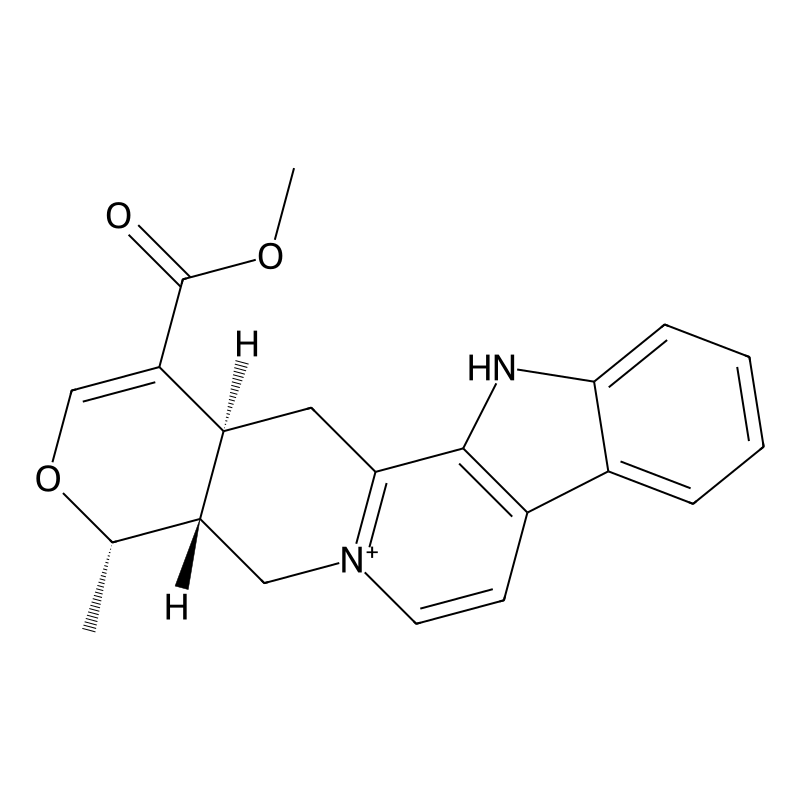Serpentine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Geological Applications
Understanding Early Earth
Studying serpentine rocks helps scientists understand the early Earth's composition and conditions. They provide clues about past geological processes, like plate tectonics and the formation of continents .
Astrobiology
Research suggests that environments similar to those where serpentine undergoes hydration (a process called serpentinization) could harbor life on other planets and moons. The chemical energy released during this process might support microbial life, making it a target for astrobiological missions searching for potential life beyond Earth .
Environmental Applications
Phytoremediation
Certain plants, known as hyperaccumulators, can thrive in serpentine soils and accumulate high levels of heavy metals like nickel and chromium. Studying these plants and the associated microbial communities helps develop strategies for phytoremediation, the process of using plants to clean up contaminated soil .
Soil Restoration
Research shows that crushed serpentine rocks added to polluted soil can help restore vegetation by providing essential nutrients (magnesium and calcium) and absorbing harmful pollutants .
Material Science Applications
Carbon Capture and Storage
Serpentine minerals have the potential to capture carbon dioxide (CO2) from the atmosphere through a process called mineral carbonation. Research is ongoing to explore the feasibility of using serpentine for large-scale CO2 sequestration .
Construction Materials
Due to their strength and durability, serpentine rocks are used in various construction applications, such as road and railroad ballast, building materials, and asphalt filler .
Serpentine refers to a group of minerals primarily composed of hydrous magnesium silicate, characterized by a general formula of . This group includes several polymorphs, the most notable being chrysotile, antigorite, and lizardite. Serpentine minerals are typically green, but can also appear in shades of yellow, brown, and black. They are often associated with ultramafic rocks and are formed through the metamorphic process known as serpentinization, which involves the hydration of olivine and pyroxene under specific geological conditions .
The serpentine subgroup is classified under phyllosilicates and exhibits a monoclinic crystal system. These minerals are generally opaque to translucent, soft (with a Mohs hardness ranging from 2.5 to 4), and have a greasy or waxy luster. Their unique textures and colors have made them popular in decorative applications, often referred to as "false jade" or "Teton jade" in gemology .
For example:
This reaction illustrates how olivine (a primary mineral in ultramafic rocks) reacts with water to form serpentine minerals alongside silica. The process also involves the release of magnesium ions into solution, which can subsequently participate in various biochemical processes essential for life .
Synthesis of serpentine can occur naturally through geological processes or can be replicated in laboratory settings. The natural formation typically occurs at mid-ocean ridges where seawater interacts with ultramafic rocks under high pressure and temperature conditions. In laboratory settings, synthetic serpentine can be produced through hydrothermal methods that mimic these natural conditions.
A typical laboratory synthesis might involve:
- Starting Materials: Use of magnesium silicate minerals.
- Hydrothermal Conditions: Subjecting these materials to high temperatures (around 200-300 °C) and pressures (up to 3000 psi) in the presence of water.
- Reaction Time: Maintaining these conditions for several days to weeks to allow for complete transformation into serpentine .
Serpentine minerals have a wide range of applications across various industries:
- Construction: Used as a building material due to its durability.
- Ceramics: Serves as an additive in ceramic production.
- Agriculture: Acts as a soil conditioner that improves soil structure.
- Asbestos Products: Historically used in insulation materials (though now heavily regulated due to health risks).
- Gemstone Industry: Valued for its aesthetic qualities in jewelry and decorative arts.
- Environmental Remediation: Utilized for carbon dioxide capture and as an adsorbent for contaminants .
Interaction studies focus on how serpentine minerals interact with various environmental factors and other materials. Research indicates that serpentine can adsorb heavy metals and other contaminants from water, making it a candidate for environmental cleanup applications. Furthermore, studies exploring the interaction between serpentine and organic compounds have shown potential for using these minerals in catalysis and organic synthesis .
Serpentine shares similarities with several other silicate minerals but is unique due to its specific chemical composition and structure. Below is a comparison with some related compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Chrysotile | Mg3Si2O5(OH)4 | Fibrous form; used as asbestos; flexible |
| Antigorite | Mg3Si2O5(OH)4 | Platy habit; common in serpentinite |
| Lizardite | Mg3Si2O5(OH)4 | Typically massive; less commonly encountered |
| Talc | Mg3Si4O10(OH)2 | Softest mineral; used in talcum powder |
| Brucite | Mg(OH)2 | Hydrated magnesium oxide; used in fireproofing |
Serpentine's uniqueness lies in its fibrous varieties (notably chrysotile), which have distinct properties compared to other silicates like talc or brucite, particularly regarding their industrial applications and health implications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Other CAS
55322-91-3








